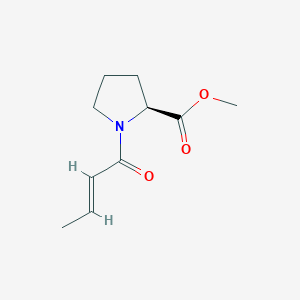![molecular formula C80H136Br2N2O2 B12846874 (E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)
(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound characterized by its unique structure, which includes bromine atoms and long alkyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves multiple steps, starting with the preparation of the indoline derivatives. The key steps include:
Bromination: Introduction of bromine atoms into the indoline structure.
Alkylation: Attachment of tetradecyloctadecyl groups to the indoline core.
Coupling Reaction: Formation of the biindolinylidene structure through a coupling reaction.
The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the indoline core to more oxidized forms.
Reduction: Reduction of the bromine atoms or other functional groups.
Substitution: Replacement of bromine atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives, while substitution reactions can produce a variety of substituted biindolinylidene compounds.
Applications De Recherche Scientifique
(E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Chemistry: Serves as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a diagnostic tool.
Mécanisme D'action
The mechanism of action of (E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and long alkyl chains play a crucial role in its binding affinity and specificity. The compound may interact with proteins, enzymes, or nucleic acids, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,6’-Dibromo-1,1’-bis(4-octadecyl)-[3,3’-biindolinylidene]-2,2’-dione
- 6,6’-Dibromo-1,1’-bis(4-hexadecyl)-[3,3’-biindolinylidene]-2,2’-dione
Uniqueness
(E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione is unique due to its specific combination of bromine atoms and long alkyl chains, which confer distinct physical and chemical properties. These features make it particularly suitable for applications requiring specific interactions and stability.
This detailed article provides a comprehensive overview of (E)-6,6’-Dibromo-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C80H136Br2N2O2 |
|---|---|
Poids moléculaire |
1317.8 g/mol |
Nom IUPAC |
(3E)-6-bromo-3-[6-bromo-2-oxo-1-(4-tetradecyloctadecyl)indol-3-ylidene]-1-(4-tetradecyloctadecyl)indol-2-one |
InChI |
InChI=1S/C80H136Br2N2O2/c1-5-9-13-17-21-25-29-33-37-41-45-49-55-69(56-50-46-42-38-34-30-26-22-18-14-10-6-2)59-53-65-83-75-67-71(81)61-63-73(75)77(79(83)85)78-74-64-62-72(82)68-76(74)84(80(78)86)66-54-60-70(57-51-47-43-39-35-31-27-23-19-15-11-7-3)58-52-48-44-40-36-32-28-24-20-16-12-8-4/h61-64,67-70H,5-60,65-66H2,1-4H3/b78-77+ |
Clé InChI |
CCFRFEAXRYSARQ-JKNXPUSASA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)/C1=O |
SMILES canonique |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


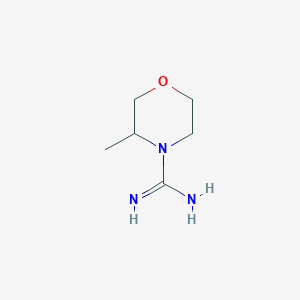
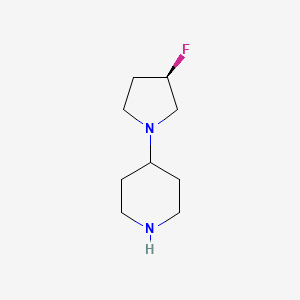


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12846834.png)
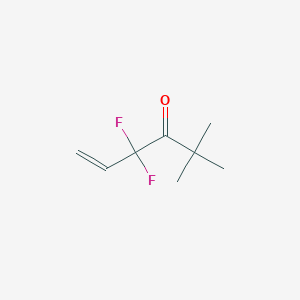
![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)

![(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid](/img/structure/B12846866.png)
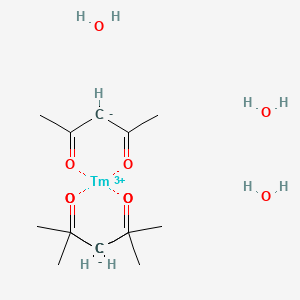
![6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol](/img/structure/B12846881.png)


